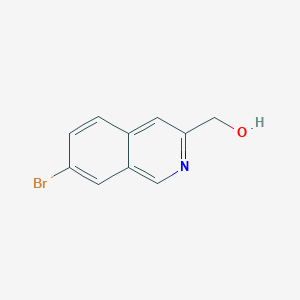

(7-Bromoisoquinolin-3-yl)methanol

説明

Overview of Isoquinoline (B145761) Core Structures as Privileged Scaffolds in Organic Synthesis

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold". researchgate.netnih.govmdpi.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide array of biologically active compounds. researchgate.nettandfonline.com The inherent structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor or a site for further functionalization, contribute to the diverse biological activities exhibited by isoquinoline-containing molecules. rsc.orgnih.gov

The synthesis of the isoquinoline nucleus has been a subject of intense interest for organic chemists, leading to the development of both classical and modern synthetic methodologies. nih.govorganic-chemistry.org Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have been complemented by newer, more efficient strategies often involving transition-metal catalysis. nih.govslideshare.net These advancements have made a wide variety of substituted isoquinolines readily accessible for further chemical exploration. organic-chemistry.orgacs.org

Significance of Functionalized Isoquinolines in Advanced Synthetic Strategies and Chemical Biology

The ability to introduce a diverse array of functional groups onto the isoquinoline core at specific positions is crucial for tailoring its properties for specific applications. rsc.orgnih.gov Functionalized isoquinolines are key intermediates in the total synthesis of complex natural products, many of which are isoquinoline alkaloids with significant pharmacological activities. rsc.orgrsc.org The strategic placement of substituents allows for the modulation of a molecule's steric and electronic properties, which in turn influences its reactivity and biological interactions. rsc.orgnih.gov

In the realm of chemical biology, functionalized isoquinolines serve as powerful tools to probe biological systems. They are integral components in the design of molecular probes, fluorescent labels, and potential therapeutic agents. mdpi.combenthamdirect.com The isoquinoline scaffold has been incorporated into molecules targeting a range of diseases, including cancer and microbial infections. researchgate.netnih.govbenthamdirect.com The development of new synthetic methods to create these functionalized derivatives continues to be a vibrant area of research, enabling the exploration of new chemical space and the discovery of novel bioactive compounds. acs.orgnih.gov

Positioning of (7-Bromoisoquinolin-3-yl)methanol as a Key Intermediate and Research Target

Within the vast family of functionalized isoquinolines, this compound stands out as a particularly valuable building block. This compound features a bromine atom at the 7-position and a hydroxymethyl group at the 3-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of carbon-based substituents. researchgate.net The hydroxymethyl group at the 3-position provides a site for oxidation to an aldehyde or carboxylic acid, or for conversion into other functional groups like a chloromethyl or bromomethyl group, further expanding its synthetic utility. sigmaaldrich.comambeed.commdpi.com

The strategic placement of these two functional groups makes this compound a highly sought-after intermediate for the synthesis of more complex isoquinoline derivatives. chemenu.com Its utility is demonstrated in the construction of polysubstituted isoquinolines for screening in drug discovery programs and for the development of new materials with specific electronic or optical properties. The dual functionality of this molecule allows for a stepwise and controlled elaboration of the isoquinoline scaffold, making it a key target for both academic and industrial research.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1318897-45-8 |

| Molecular Formula | C10H8BrNO |

| Related Compounds | 7-Bromoisoquinolin-3-amine nih.gov, 7-Bromoisoquinolin-3-ol , (7-Methoxyisoquinolin-3-yl)methanol bldpharm.com, (7-bromoquinolin-3-yl)methanol (B2950020) chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(7-bromoisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUUWNGVOTYHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromoisoquinolin 3 Yl Methanol

Strategies for Regioselective Bromination of the Isoquinoline (B145761) Core

Achieving regioselective bromination of the isoquinoline ring system, particularly at the C-7 position, is a critical and often challenging aspect of the synthesis. Both direct and indirect methods are employed, with careful control of reaction conditions to ensure the desired isomeric purity.

Direct electrophilic bromination of the isoquinoline nucleus typically leads to a mixture of isomers. orgsyn.org However, specific reaction conditions can favor the formation of the 7-bromo isomer. The reactivity of the isoquinoline ring towards electrophiles is influenced by the electron-donating or withdrawing nature of existing substituents and the reaction medium. For instance, bromination in strong acids like concentrated sulfuric acid can influence the position of substitution. researchgate.net While direct bromination can be a straightforward approach, achieving high regioselectivity for the C-7 position often requires optimization of the brominating agent, solvent, and temperature. researchgate.net

Indirect methods for introducing a bromine atom at the C-7 position often provide better regiochemical control. These strategies may involve the use of a directing group or the synthesis of a pre-functionalized precursor. For example, a substituent at a specific position can direct bromination to the desired C-7 location. Subsequently, this directing group can be removed or transformed. Another approach involves the synthesis of a starting material that already contains a bromine atom or a precursor group at the C-7 position, which is then carried through the subsequent synthetic steps to build the isoquinoline ring.

The control of regioselectivity in the bromination of isoquinolines is a nuanced process governed by several factors. researchgate.net The choice of the brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, plays a significant role. researchgate.net The solvent and the acidity of the reaction medium are also critical. researchgate.net For example, carrying out the bromination in a strong acid can lead to the protonation of the isoquinoline nitrogen, altering the electron density distribution in the ring and thereby directing the incoming electrophile to a different position than under neutral conditions. researchgate.net Temperature control is another crucial parameter, as it can influence the kinetic versus thermodynamic product distribution. orgsyn.org In some cases, the presence of a directing group on the isoquinoline ring can override the inherent reactivity pattern, offering a powerful tool for achieving specific regioselectivity. nih.govmdpi.comnih.gov

| Factor | Influence on Regioselectivity |

| Brominating Agent | The reactivity and steric bulk of the agent (e.g., NBS vs. Br₂) can affect the position of attack. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. |

| Acidity | Protonation of the nitrogen atom in strong acid alters the electronic properties of the ring, directing substitution. researchgate.net |

| Temperature | Can determine whether the reaction is under kinetic or thermodynamic control, leading to different isomer ratios. orgsyn.org |

| Directing Groups | Substituents on the isoquinoline ring can direct the incoming bromine to specific positions. nih.govmdpi.comnih.gov |

Approaches for Introducing and Modifying the Hydroxymethyl Group at the C-3 Position

The introduction of a hydroxymethyl group at the C-3 position of the isoquinoline ring is typically achieved through a two-step process involving the synthesis of an ester precursor followed by its reduction.

The synthesis of isoquinolines bearing an ester group at the C-3 position can be accomplished through various cyclization strategies. One common approach is the Pomeranz-Fritsch reaction or its modifications, which involves the condensation of a benzaldehyde (B42025) derivative with an aminoacetal, followed by acid-catalyzed cyclization. By selecting the appropriate starting materials, an ester group can be incorporated at the desired position. Another strategy involves the construction of the isoquinoline ring from precursors that already contain the C-3 ester functionality. For instance, transition metal-catalyzed reactions, such as those involving rhodium(III), have been developed for the synthesis of highly substituted isoquinolines, including those with ester groups at C-3. acs.org

Once the C-3 ester precursor of the isoquinoline is obtained, the final step to introduce the hydroxymethyl group is a reduction reaction. This transformation is commonly achieved using a variety of reducing agents. The choice of the reducing agent is crucial to ensure the selective reduction of the ester group without affecting other functional groups present in the molecule, such as the bromo substituent or the isoquinoline ring itself.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve a high yield of the desired (7-Bromoisoquinolin-3-yl)methanol. For example, the reduction is often carried out at low temperatures to minimize side reactions.

| Reducing Agent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, often at 0 °C to room temperature. |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene (B28343) or dichloromethane, typically at low temperatures (e.g., -78 °C). |

Alternative Methods for C-3 Hydroxymethyl Functionalization, including Radical-Mediated Strategies

The introduction of a hydroxymethyl group at the C-3 position of the isoquinoline nucleus is a key challenge in the synthesis of this compound. While classical methods may involve multi-step sequences, modern approaches focus on direct C-H functionalization and novel catalytic systems.

Alternative strategies often begin with the creation of a different functional group at the C-3 position, which is then converted to the hydroxymethyl group. For instance, a common precursor is a 3-carboxyisoquinoline or its ester derivative, which can be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). The synthesis of these precursors can be achieved through various isoquinoline synthesis methods that allow for C-3 substitution.

More direct methods, such as transition-metal-catalyzed C-H functionalization, represent the state-of-the-art. Ruthenium(II) catalysts have been successfully employed for the regioselective hydroxymethylation of β-carbolines and isoquinolines via C-H activation, using paraformaldehyde as the C1 source. researchgate.net While some protocols direct functionalization to other positions, modification of directing groups and ligands can alter this selectivity. For example, Ru(II)-catalyzed C-H functionalization often utilizes a directing group to achieve regioselectivity. organic-chemistry.org

A notable transition-metal-free approach involves the reductive hydroxymethylation of isoquinolinium salts. nih.govnih.gov This method prepares tetrahydroisoquinolines with a newly installed hydroxymethyl group. nih.gov When isoquinolinium salts with a hydrogen at the C-4 position are used, a tandem methylation-hydroxymethylation sequence can occur, forming two new carbon-carbon bonds in a single operation. nih.govnih.gov Although this yields a saturated core, subsequent aromatization could provide a pathway to the desired isoquinoline.

Radical-mediated strategies offer another avenue for C-3 functionalization. The Minisci reaction, a classic example of radical C-H functionalization of heteroaromatics, can be adapted for this purpose. While direct hydroxymethylation via radical pathways can be challenging, a two-step process involving radical formylation followed by reduction is a viable option. Alternatively, radical precursors can be generated and used to functionalize the isoquinoline ring. A dearomatization-rearomatization process has been developed for the meta-C-H functionalization of pyridines and isoquinolines with various radical species, highlighting the potential of radical pathways for accessing specific isomers. nih.gov

Convergent and Linear Synthesis Pathways to this compound

The assembly of the this compound skeleton can be approached through either linear or convergent strategies. Linear synthesis involves the stepwise construction of the molecule, building upon a starting material through a sequence of reactions. Convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a later step.

Sequential Functionalization Strategies

Linear, sequential pathways offer a high degree of control over the introduction of each functional group. A typical linear synthesis might begin with a pre-functionalized benzene (B151609) derivative, such as a 4-bromo-2-methylbenzaldehyde. This starting material already contains the bromine atom at the correct position relative to the eventual isoquinoline nitrogen.

A plausible sequence based on established methods could involve:

Reaction of a 2-methyl-arylaldehyde with a nitrile in a base-promoted reaction to form the 3-substituted isoquinoline core. organic-chemistry.orgacs.org

Alternatively, sequential coupling-imination-annulation reactions of an ortho-haloarylaldehyde with a terminal alkyne and an ammonia (B1221849) source can yield the isoquinoline scaffold. organic-chemistry.org

Another powerful method involves the transformation of isoquinolones, which can be synthesized via Rh(III)-catalyzed annulation of benzamides. nih.gov These isoquinolones can be converted to 1-triflyloxyisoquinolines, which then serve as versatile intermediates for further functionalization, such as cross-coupling reactions, before a final reduction step introduces the hydroxymethyl group. nih.govmdpi.com

An example of a sequential functionalization is the copper(II)-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes to produce 4-haloisoquinolines, which can then undergo palladium-catalyzed cross-coupling reactions to introduce further diversity. acs.org This highlights a strategy where the core is formed first, followed by sequential installation of substituents.

Tandem Reaction Sequences for Enhanced Efficiency

Tandem reactions, also known as cascade or domino reactions, combine multiple bond-forming events into a single synthetic operation without isolating intermediates. This approach significantly improves efficiency by reducing the number of steps, purifications, and resource consumption.

Several tandem strategies are applicable to the synthesis of the isoquinoline core of the target molecule:

Base-Promoted Tandem Reaction : A convenient method involves the reaction of commercially available 2-methyl-arylaldehydes with benzonitriles, promoted by bases such as NaN(SiMe₃)₂ and Cs₂CO₃, to provide 3-aryl isoquinolines in a single step. acs.org For the target molecule, a nitrile containing a protected hydroxymethyl group could be envisioned.

Copper-Catalyzed Three-Component Reaction : A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org This [3 + 2 + 1] cyclization is highly facile and selective.

Photoinduced Tandem Reactions : The reaction of isoquinoline-1,3,4-triones with certain acetylenes can proceed through a sequence of photoinduced [2+2] cycloaddition, electrocyclic ring-opening, and further electrocyclization to build complex polycyclic systems fused to the isoquinoline core. nih.gov

Reductive Hydroxymethylation Tandem Sequence : As mentioned previously, a transition-metal-free method allows for a tandem methylation-hydroxymethylation of certain isoquinolinium salts, efficiently creating two new C-C bonds and installing the hydroxymethyl group in one pot. nih.govnih.gov

These tandem approaches offer rapid access to complex isoquinoline structures, which can then be further modified if necessary to complete the synthesis of this compound.

Optimization of Synthetic Conditions for Improved Reaction Yield and Selectivity

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions and impurities. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of additives.

For the synthesis of substituted isoquinolines, optimization is crucial. In a base-promoted tandem reaction for synthesizing 3-aryl isoquinolines, a systematic study revealed that the combination of LiN(SiMe₃)₂ as the base and Cs₂CO₃ as an additive in cyclopentyl methyl ether (CPME) at 120 °C provided the best yields. organic-chemistry.orgacs.org Lowering the temperature to 80 °C significantly reduced the yield, demonstrating the critical role of thermal energy. acs.org

| Entry | Base | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiN(SiMe₃)₂ | - | CPME | 100 | 55 |

| 2 | NaN(SiMe₃)₂ | - | CPME | 100 | 65 |

| 3 | KN(SiMe₃)₂ | - | CPME | 100 | 48 |

| 4 | NaN(SiMe₃)₂ | Cs₂CO₃ | CPME | 100 | 75 |

| 5 | LiN(SiMe₃)₂ | Cs₂CO₃ | CPME | 80 | 71 |

| 6 | LiN(SiMe₃)₂ | Cs₂CO₃ | CPME | 120 | 82 |

Similarly, in the synthesis of 4-bromoisoquinolines via halopalladation, the choice of solvent and additives plays a pivotal role in determining the reaction outcome. A study on the annulation of 2-alkynylbenzyl azides demonstrated that using a mixture of acetic acid (HOAc) and water in dichloroethane significantly improved the yield of the desired 4-bromo-isoquinolin-1(2H)-one compared to using other solvent systems or additives like LiBr. researchgate.net

| Entry | Additive (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | LiBr (3) | ClCH₂CH₂Cl | 26 | 20 |

| 2 | LiBr (2) | ClCH₂CH₂Cl | 26 | 31 |

| 3 | HOAc (1) | ClCH₂CH₂Cl | 22 | Trace |

| 4 | HOAc (2) | ClCH₂CH₂Cl | 22 | 70 |

| 5 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 22 | 83 |

| 6 | HOAc (2) / H₂O (0.5 mL) | ClCH₂CH₂Cl | 22 | 68 |

These examples underscore the importance of empirical optimization to tailor reaction conditions for specific substrates and desired outcomes, which is essential for developing a robust and high-yielding synthesis of this compound.

Chemical Transformations and Derivatization of 7 Bromoisoquinolin 3 Yl Methanol

Reactions Involving the C-7 Bromine Moiety.

The bromine atom on the isoquinoline (B145761) core serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. wikipedia.org For (7-Bromoisoquinolin-3-yl)methanol, these reactions are pivotal for modifying the C-7 position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, often referred to as Suzuki coupling, is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. fishersci.co.uknih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnrochemistry.com

In the context of this compound, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the C-7 position. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like cesium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.govnrochemistry.com

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly valuable for synthesizing arylalkynes. libretexts.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder, and even aqueous, conditions. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira reaction enables the introduction of various alkyne-containing groups at the C-7 position. This transformation is crucial for creating extended π-systems and for the synthesis of precursors to more complex molecular architectures.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgscienceinfo.com This reaction is a powerful method for C-C bond formation and is tolerant of a wide array of functional groups. scienceinfo.comorganic-chemistry.org The reaction generally proceeds with excellent trans selectivity. organic-chemistry.org

The application of the Heck reaction to this compound allows for the vinylation of the C-7 position, introducing alkenyl substituents. This reaction expands the range of accessible derivatives, providing building blocks for pharmaceuticals and functional materials. scienceinfo.comresearchgate.net

Nucleophilic Substitution Reactions at the C-7 Position.

While palladium-catalyzed reactions are predominant, nucleophilic substitution can also occur at the C-7 position of the isoquinoline ring, particularly when activated by electron-withdrawing groups or under specific reaction conditions. The isoquinoline nucleus can react with nucleophiles, with substitution patterns influenced by the specific reagents and conditions. iust.ac.ir For instance, reactions with amines or other nucleophiles can lead to the displacement of the bromine atom.

Reductive Debromination Strategies.

Reductive debromination offers a method to remove the bromine atom from the C-7 position, yielding the parent isoquinolin-3-yl)methanol scaffold. This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents. The thermolysis of certain 5-bromouracils in N,N-dialkylamides has been shown to result in reductive debromination via an electron-transfer process, a strategy that could potentially be adapted for 7-bromoisoquinolines. rsc.org This debromination can be a strategic step in a multi-step synthesis where the bromine atom is used as a directing group or to modulate reactivity before its removal. A common side reaction in palladium-catalyzed couplings, particularly with substrates prone to such reactions, is dehalogenation. yonedalabs.com

Reactions Involving the C-3 Hydroxymethyl Group.

The hydroxymethyl group at the C-3 position provides a reactive site for functionalization through esterification and etherification, allowing for the introduction of a wide variety of substituents.

Esterification Reactions for Diverse Functionalization.

Esterification of the primary alcohol of this compound is a straightforward method to introduce a vast array of functional groups. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com This reaction allows for the incorporation of various acyl groups, thereby modifying the steric and electronic properties of the molecule. The resulting esters can serve as prodrugs or as intermediates for further synthetic manipulations.

Etherification Strategies.

Etherification of the C-3 hydroxymethyl group provides another avenue for derivatization. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for forming ethers. This reaction allows for the introduction of various alkyl or aryl groups, leading to a diverse set of ether derivatives. These ethers can exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent alcohol.

Interactive Data Table of Chemical Transformations

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) | 7-Aryl-isoquinolin-3-yl)methanol | Forms C-C bonds; mild conditions; broad substrate scope. wikipedia.orgfishersci.co.uknrochemistry.com |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | 7-Alkynyl-isoquinolin-3-yl)methanol | Forms C-C triple bonds; used for creating extended π-systems. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene, Pd catalyst, Base | 7-Alkenyl-isoquinolin-3-yl)methanol | Forms C-C double bonds; high trans selectivity. wikipedia.orgscienceinfo.comorganic-chemistry.org |

| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂) | 7-Substituted-isoquinolin-3-yl)methanol | Displaces bromine with a nucleophile. iust.ac.ir |

| Reductive Debromination | Reducing agent (e.g., H₂, catalyst) | Isoquinolin-3-yl)methanol | Removes bromine atom. rsc.org |

| Fischer Esterification | R-COOH, Acid catalyst | (7-Bromoisoquinolin-3-yl)methyl ester | Functionalizes the hydroxymethyl group. masterorganicchemistry.com |

| Williamson Ether Synthesis | Base, R-X | (7-Bromoisoquinolin-3-yl)methyl ether | Forms an ether linkage at the C-3 position. |

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the 3-position of the isoquinoline ring is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents, such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation of this compound to 7-bromoisoquinoline-3-carbaldehyde. This aldehyde is a key intermediate for further functionalization, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the hydroxymethyl group directly to the carboxylic acid, yielding 7-bromoisoquinoline-3-carboxylic acid. This carboxylic acid derivative serves as a valuable building block for the synthesis of amides, esters, and other acid derivatives, which are of interest in medicinal chemistry and materials science.

Derivatization for Analytical Characterization or Further Chemical Modification

Derivatization of the hydroxymethyl group can be performed for analytical purposes, such as enhancing detectability in chromatographic methods, or to introduce a reactive handle for subsequent chemical modifications. lawdata.com.tw

For analytical characterization, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the alcohol can be converted into a more volatile or chromophoric derivative. nih.govjfda-online.comscirp.org Esterification or etherification with a reagent containing a fluorescent or UV-active moiety can significantly improve the limit of detection. nih.gov For instance, derivatization with reagents like 4-bromomethyl-7-methoxycoumarin (B43491) can introduce a fluorescent tag, facilitating trace-level analysis. nih.gov

For the purpose of further chemical modification, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (tosyl chloride or mesyl chloride) in the presence of a base. These activated intermediates are then primed for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including azides, cyanides, and various carbon and heteroatom nucleophiles.

Chemical Modifications of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, amenable to a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

The isoquinoline nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, to form quaternary isoquinolinium salts. researchgate.netnih.gov These reactions are typically carried out in a suitable solvent, and the resulting salts are often crystalline solids. researchgate.netnih.govnih.gov The N-alkylation introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and biological activity of the molecule. researchgate.netnih.gov

N-acylation of the isoquinoline nitrogen is also possible, typically by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. beilstein-journals.org This reaction leads to the formation of N-acylisoquinolinium salts. However, these are generally less stable than their N-alkyl counterparts and can be susceptible to hydrolysis.

Formation of N-Oxides and Quaternary Salts

The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. ias.ac.innih.govnih.govliverpool.ac.ukresearchgate.net This transformation is typically achieved by treatment with an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). ias.ac.innih.govliverpool.ac.uk The resulting this compound N-oxide exhibits altered electronic and steric properties compared to the parent molecule. nih.govresearchgate.net The N-oxide functionality can influence the molecule's solubility, metabolic stability, and interaction with biological targets. nih.govnih.govresearchgate.net

As mentioned in the N-alkylation section, the reaction of this compound with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.netrsc.orgresearchgate.net These salts are ionic compounds with a permanent positive charge on the nitrogen atom. nih.govrsc.org The nature of the counter-ion can be varied depending on the alkylating agent used or through subsequent ion-exchange reactions. researchgate.net The formation of quaternary salts is a common strategy to increase the water solubility of heterocyclic compounds. nih.gov

Multi-Site Functionalization and Scaffold Diversification Strategies

The presence of multiple reactive sites in this compound allows for complex and multi-site functionalization, leading to the generation of diverse chemical scaffolds. The bromine atom on the isoquinoline ring is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups at the 7-position.

A powerful strategy for scaffold diversification involves the sequential or orthogonal functionalization of the different reactive sites. For example, one could first perform a Suzuki coupling at the 7-position to introduce a new aryl group, followed by oxidation of the hydroxymethyl group to an aldehyde, and finally, N-alkylation of the isoquinoline nitrogen. This step-wise approach allows for the systematic modification of the molecule and the creation of a library of analogues with diverse substitution patterns.

Furthermore, the interplay between the different functional groups can be exploited. For instance, the electronic properties of the isoquinoline ring, and thus the reactivity of the nitrogen atom, can be modulated by the substituent introduced at the 7-position via a cross-coupling reaction. Similarly, the formation of an N-oxide can influence the reactivity of the other positions on the isoquinoline ring. These intricate electronic effects provide a subtle yet powerful tool for fine-tuning the chemical properties and, ultimately, the biological activity of the resulting compounds.

Interactive Data Table: Chemical Transformations of this compound

| Transformation | Reagent(s) | Product |

| Oxidation (to aldehyde) | Manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) | 7-Bromoisoquinoline-3-carbaldehyde |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO4) or Jones reagent | 7-Bromoisoquinoline-3-carboxylic acid |

| N-Alkylation | Methyl iodide (CH3I) | 7-Bromo-3-(hydroxymethyl)-2-methylisoquinolin-2-ium iodide |

| N-Oxide Formation | Hydrogen peroxide (H2O2) / Acetic acid or mCPBA | This compound N-oxide |

Mechanistic Investigations in the Synthesis and Reactivity of 7 Bromoisoquinolin 3 Yl Methanol

Mechanistic Studies of Regioselective Bromination on Isoquinoline (B145761) Systems

The introduction of a bromine atom at the C-7 position of the isoquinoline nucleus is a critical step in the synthesis of (7-Bromoisoquinolin-3-yl)methanol. This transformation is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the brominating agent and the acidity of the medium. researchgate.netthieme-connect.com

Under strongly acidic conditions, such as in concentrated sulfuric acid (H₂SO₄), the isoquinoline nitrogen is protonated. thieme-connect.com This protonation deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzenoid ring. Electrophilic attack on the protonated isoquinolinium species occurs preferentially at the C-5 and C-8 positions, which are most activated. However, bromination can be directed to other positions depending on the specific reagents and conditions. iust.ac.irshahucollegelatur.org.in For instance, using N-bromosuccinimide (NBS) in concentrated H₂SO₄ allows for regioselective monobromination. researchgate.netthieme-connect.com

The mechanism proceeds via the generation of an electrophilic bromine species, which is attacked by the π-system of the isoquinolinium carbocyclic ring. This attack forms a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The position of the attack is determined by the relative stability of the possible carbocation intermediates. Subsequent deprotonation of this intermediate by a weak base (like HSO₄⁻) restores the aromaticity of the ring, yielding the brominated isoquinoline. rsc.org The choice of acid, temperature, and brominating agent are all critical factors that can be fine-tuned to favor substitution at the C-7 position over other possible isomers. researchgate.net

| Factor | Influence on Mechanism | Observed Outcome |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Protonates the ring nitrogen, deactivating the pyridine (B92270) ring and directing electrophiles to the benzene (B151609) ring. thieme-connect.com | Substitution occurs on the carbocyclic ring (positions 5, 7, or 8). researchgate.net |

| Brominating Agent (e.g., NBS, Br₂) | Source of the electrophilic bromine species. Its reactivity is modulated by the acid. rsc.orgthieme-connect.com | NBS in H₂SO₄ can provide high regioselectivity. researchgate.net |

| Temperature | Affects the kinetic vs. thermodynamic control of the reaction, influencing the isomer distribution. researchgate.net | Lower temperatures can enhance selectivity. |

Elucidation of Reaction Pathways for C-3 Hydroxymethyl Functionalization

Functionalization at the C-3 position of the isoquinoline ring is challenging due to its lower reactivity compared to positions in the benzenoid ring or the C-1 position. Introducing a hydroxymethyl group (-CH₂OH) often requires C-H activation or radical-mediated pathways.

One plausible mechanistic route involves a radical-mediated process. Photochemical methods can be employed to generate radical species that can add to the protonated isoquinoline ring. For instance, a visible light-mediated C-H hydroxyalkylation has been reported for quinolines and isoquinolines. researchgate.net This type of reaction can proceed through the generation of an acyl radical, which subsequently adds to the electron-deficient C-1 or C-3 position of the acid-activated isoquinoline. researchgate.net This addition forms a radical intermediate. A subsequent spin-center shift and single-electron transfer (SET) reduction, followed by protonation, can yield the hydroxyalkylated product. researchgate.net While this method produces a hydroxyalkyl group, modifications to the radical precursor could potentially lead to a hydroxymethyl group.

Another approach could involve the deprotonation at a benzylic position if a methyl group were present at C-3, followed by oxidation. However, for the direct hydroxymethylation of the C-3 C-H bond, radical pathways are more likely. These reactions are often initiated by a photocatalyst that, upon excitation, can engage in an electron transfer process to generate the necessary carbon-centered radical from a suitable precursor. acs.org The radical then adds to the most electron-deficient position of the protonated isoquinoline.

Mechanistic Insights into Cross-Coupling Reactions at the C-7 Position

The bromine atom at the C-7 position of this compound serves as a synthetic handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. libretexts.org

The catalytic cycle comprises three key steps:

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. The 7-bromo-isoquinoline derivative undergoes oxidative addition to the Pd(0) center. In this step, the palladium inserts itself into the carbon-bromine bond, breaking it and forming a new organopalladium(II) complex. libretexts.orgyonedalabs.com The oxidation state of palladium changes from 0 to +2. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density at the carbon atom. rsc.org

Transmetalation : This step involves the transfer of an organic group (R') from an organoboron reagent (e.g., a boronic acid, R'-B(OH)₂) to the palladium(II) complex. wikipedia.orgyoutube.com Prior to this transfer, the organoboron species is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate complex. wikipedia.orgrsc.org The halide or other ligand on the palladium is replaced by the organic group from the boronate, forming a new diorganopalladium(II) intermediate. The precise mechanism of this step can vary and may involve intermediates with Pd-O-B linkages. illinois.eduillinois.edu

Reductive Elimination : This is the final, product-forming step. The two organic groups attached to the palladium center (the isoquinolinyl group and the group from the boronic acid) couple, forming a new carbon-carbon bond. wikipedia.orglibretexts.org The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. yonedalabs.com This step typically requires the two organic groups to be in a cis orientation on the palladium center. youtube.com

| Step | Description | Change in Palladium Center |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 7-bromo-isoquinoline. yonedalabs.com | Pd(0) → Pd(II) |

| Transmetalation | Transfer of an organic group from a base-activated boronate to the Pd(II) complex. wikipedia.org | Ligand exchange; oxidation state remains Pd(II). |

| Reductive Elimination | Formation of the new C-C bond and release of the final product. libretexts.org | Pd(II) → Pd(0) |

Computational Chemistry Approaches for Understanding Reaction Energetics and Intermediates in Isoquinoline Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including the functionalization of isoquinoline systems. nih.gov These methods provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to observe experimentally. acs.orgacs.org

For the regioselective bromination of isoquinoline, DFT calculations can be used to model the protonated isoquinolinium ion and calculate the electron density at various positions. By calculating the energies of the different possible Wheland intermediates formed upon attack by the electrophile at each position (C-5, C-6, C-7, C-8), chemists can predict the most likely site of substitution. The calculated energy barriers (activation energies) for each pathway can explain the experimentally observed regioselectivity.

In the context of C-H functionalization , computational studies can help to understand the regioselectivity of radical attack on the isoquinoline ring. DFT can model the spin density distribution in the radical intermediates, providing a rationale for why certain positions are more reactive. Furthermore, the entire catalytic cycle of transition-metal-catalyzed C-H activation processes can be mapped out, revealing the relative energies of all intermediates and transition states. researchgate.net

Applications As a Synthetic Intermediate and Molecular Scaffold in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

(7-Bromoisoquinolin-3-yl)methanol serves as a crucial starting material in multi-step organic syntheses. The presence of both a bromine atom and a hydroxymethyl group allows for sequential and regioselective functionalization. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. This strategic placement of the bromine atom allows for the elaboration of the isoquinoline (B145761) core, a key step in the total synthesis of complex natural products and their analogues.

A documented synthesis of this compound involves the reduction of methyl 7-bromoisoquinoline-3-carboxylate. In a typical procedure, the carboxylate is treated with a reducing agent like sodium borohydride in a mixture of solvents such as tetrahydrofuran (THF) and ethanol at room temperature to yield the desired alcohol. This straightforward conversion provides a reliable route to access this versatile building block for more intricate synthetic endeavors.

Precursor for the Development of Advanced Isoquinoline Derivatives and Analogues

The dual functionality of this compound makes it an ideal precursor for the generation of diverse libraries of advanced isoquinoline derivatives. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for further chemical modifications. Simultaneously, the bromo substituent offers a site for the introduction of molecular diversity through cross-coupling reactions.

This strategic combination of reactive sites has been exploited in the development of potent and selective kinase inhibitors. For instance, the (7-Bromoisoquinolin-3-yl) scaffold has been incorporated into complex molecules designed to target specific kinases. One such example is the synthesis of 3-(7-Bromoisoquinolin-3-yl)-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine, a compound designed for its potential as a kinase inhibitor. In the synthesis of such molecules, the "(7-Bromoisoquinolin-3-yl)" moiety serves as a core scaffold to which other functionalized fragments are attached, highlighting the importance of the parent methanol derivative as a starting point.

Role in the Exploration of Privileged Structures for Chemical Biology Applications

The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry and chemical biology. This designation is attributed to its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs. nih.gov Privileged scaffolds are thought to possess the appropriate three-dimensional architecture to interact with multiple biological targets, making them attractive starting points for drug discovery programs. nih.gov

This compound provides a versatile platform for the exploration of this privileged scaffold. By systematically modifying the 7-position through cross-coupling reactions and derivatizing the 3-hydroxymethyl group, researchers can generate a vast array of analogues. This approach allows for the fine-tuning of pharmacological properties and the investigation of structure-activity relationships (SAR). The ability to readily access a diverse set of derivatives from a common precursor is a cornerstone of modern chemical biology, enabling the rapid identification of potent and selective modulators of biological processes. The development of kinase inhibitors based on the (7-Bromoisoquinolin-3-yl) scaffold underscores its utility in leveraging the privileged nature of the isoquinoline ring system for therapeutic benefit.

Potential Contributions to Materials Science and Functional Materials Research through Isoquinoline Scaffolds

While direct applications of this compound in materials science are not yet extensively documented, the broader class of isoquinoline derivatives holds significant promise in this field. The rigid and planar aromatic structure of the isoquinoline nucleus, coupled with its inherent electronic properties, makes it an attractive component for the design of novel functional materials.

Isoquinoline derivatives have been investigated for their potential use as luminescent materials and corrosion inhibitors. acs.org The ability to tune the photophysical properties of the isoquinoline core through substitution allows for the development of new fluorophores with applications in sensing and imaging. Furthermore, the nitrogen atom in the isoquinoline ring can coordinate with metal surfaces, making its derivatives potential candidates for corrosion inhibition. The functional handles present in this compound, specifically the bromo and hydroxymethyl groups, provide avenues for incorporating this scaffold into polymeric or supramolecular architectures, potentially leading to the development of new materials with tailored optical, electronic, or mechanical properties. Future research in this area could unlock the potential of this versatile building block in the creation of advanced functional materials.

Q & A

Q. What are the optimized synthetic routes for (7-Bromoisoquinolin-3-yl)methanol, and how is purity ensured?

The compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. For example, a method involves reacting a brominated isoquinoline precursor with propargyl acetate using PdCl₂(PPh₃)₂ and CuI as catalysts in triethylamine, followed by purification via column chromatography (PE/EtOAc) . Methanol is often used in recrystallization or solvent removal steps due to its polarity, as described in methanol-based purification protocols for similar heterocycles . Purity validation requires HPLC or TLC with UV detection, as outlined in protocols for analogous brominated isoquinolines .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- ¹H/¹³C NMR : Assignments focus on the isoquinoline aromatic protons (δ 7.8–9.3 ppm), the methanol-derived -CH₂OH group (δ 4.5–5.3 ppm), and coupling constants (e.g., J = 8–16 Hz for aromatic systems) .

- HRMS : Accurate mass analysis confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine signature .

- IR : O-H stretching (~3200–3500 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) are diagnostic .

Q. How should this compound be stored to prevent degradation?

Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light- or moisture-induced decomposition. Similar brominated isoquinolines are stable for months when stored in anhydrous methanol or DMSO .

Q. What strategies enable functionalization of the bromine substituent?

The bromine atom serves as a handle for Suzuki-Miyaura couplings. For example, reacting with aryl boronic acids in the presence of Pd(OAc)₂/XPhos and K₂CO₃ in acetonitrile/water at 100°C yields biaryl derivatives . Optimize catalyst loading (5–10 mol%) and degas solvents to suppress homocoupling byproducts .

Advanced Research Questions

Q. How can contradictions in reaction yields or spectroscopic data be resolved?

Discrepancies often arise from:

- Catalyst activity : Trace oxygen or moisture deactivates Pd catalysts; use rigorous degassing and fresh ligands (e.g., XPhos) .

- Solvent effects : Methanol’s polarity may alter reaction pathways; test alternatives like DMF or THF for cross-coupling efficiency .

- NMR artifacts : Deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) can mislead; confirm assignments via 2D NMR (COSY, HSQC) .

Q. What role does this compound play in designing enzyme inhibitors?

The isoquinoline core is a scaffold for FtsZ (bacterial cell division protein) and Factor XIa (coagulation enzyme) inhibitors. Incorporate it into larger structures via Suzuki couplings, then assess bioactivity via enzyme inhibition assays (IC₅₀) and molecular docking .

Q. How can chromatographic methods be tailored for analyzing this compound?

Use reversed-phase HPLC with a C18 column and methanol/water gradients (e.g., 60–90% methanol over 20 min) for optimal resolution. Adjust pH to 3–4 with formic acid to enhance peak symmetry, as demonstrated in studies on polar heterocycles .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

Key issues include:

- Byproduct formation : Monitor intermediates via LC-MS; optimize column chromatography gradients (e.g., EtOAc/hexane) for bulk purification .

- Catalyst cost : Replace Pd(OAc)₂ with cheaper alternatives (e.g., Pd/C) for large-scale reactions .

- Solvent recovery : Implement distillation or freeze-drying for methanol reuse, reducing waste .

Data Contradiction Analysis

Q. Why do reported melting points or NMR shifts vary across studies?

Variations stem from:

- Polymorphism : Crystallize from different solvents (e.g., methanol vs. ethyl acetate) to isolate distinct polymorphs .

- Impurity profiles : Residual Pd or unreacted starting materials skew thermal data; repurify via preparative TLC .

- Instrument calibration : Cross-validate melting points with differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。